

Key Properties of Englerin A and a Stable Analogue

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

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The following table compares the natural product **Englerin A** with a stable analogue described in the literature, highlighting the critical improvement in stability [1] [2].

Property	Englerin A (Natural Product)	Stable Analogue (Synthesized)
Core Structure	Guaiane sesquiterpene with a glycolate moiety [3] [4]	Analogue with modified glycolate moiety to resist hydrolysis [1] [2]
Primary Activity	Potent & selective growth inhibition of renal cancer cells (e.g., GI ₅₀ ~10-87 nM) [5]	Retained renal cancer cell selectivity of the parent compound [1] [2]
Key Limitation	High propensity for hydrolysis of the glycolate moiety, leading to instability [1] [2]	Reduced propensity for hydrolysis , leading to greatly improved stability [1] [2]
Oral Bioavailability	Not explicitly stated in search results	Orally bioavailable in mice [1] [2]

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the search results, which you can adapt for your troubleshooting guides.

Protocol 1: Assessing Stability and Oral Bioavailability

This protocol is based on the study that developed a stable **Englerin A** analogue [1] [2].

- **1. Analogue Design & Synthesis:** Focus on synthesizing analogues with a modified glycolate moiety to reduce its susceptibility to hydrolytic enzymes or chemical hydrolysis [1] [2].
- **2. In Vitro Stability Assay:**
 - **Preparation:** Incubate the analogue in relevant physiological buffers (e.g., simulated gastric fluid at pH 1.2, simulated intestinal fluid at pH 6.8) and in plasma or liver microsome preparations at 37°C.
 - **Sampling & Analysis:** Withdraw samples at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes). Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify any degradation products. The stable analogue should show a significantly slower degradation rate compared to the native **Englerin A**.
- **3. In Vivo Pharmacokinetics:**
 - **Dosing:** Administer a single oral dose of the stable analogue to mice (e.g., in a suitable vehicle).
 - **Sample Collection:** Collect blood plasma samples at various time points post-administration.
 - **Bioanalysis:** Measure the plasma concentration of the analogue over time using LC-MS/MS to determine pharmacokinetic parameters like maximum concentration (C_{max}), time to C_{max} (T_{max}), and area under the curve (AUC), which confirm oral bioavailability.

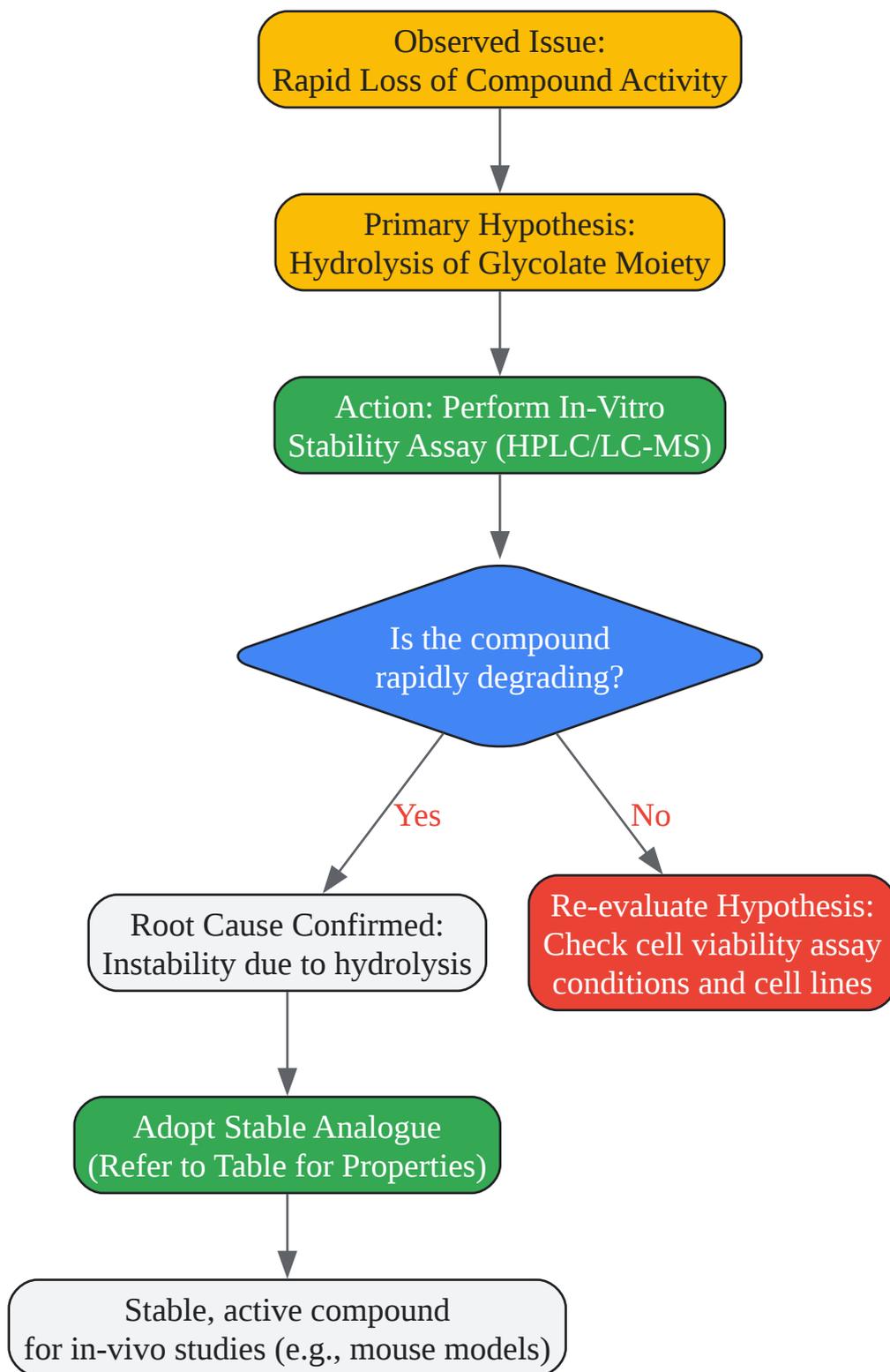
Protocol 2: Evaluating Anti-Cancer Efficacy in Renal Cell Carcinoma (RCC) Models

This protocol consolidates common methods from several studies investigating **Englerin A**'s mechanism [5] [4].

- **1. Cell Viability Assay (PrestoBlue):**
 - Plate RCC cells (e.g., A498 line) in a 96-well plate.
 - The following day, treat cells with a range of concentrations of the **Englerin** analogue or a vehicle control (e.g., DMSO).

- After an incubation period (e.g., 24-48 h), add the PrestoBlue reagent. Measure fluorescence (Ex/Em: 560/590 nm) to quantify viability relative to control [5].
- **2. Apoptosis Detection (Annexin V/PI Staining):**
 - Treat RCC cells with the analogue for 24-48 hours.
 - Harvest cells, wash with PBS, and stain with Alexa Fluor 488 annexin V and propidium iodide (PI).
 - Analyze by flow cytometry to distinguish live (annexin V-/PI-), early apoptotic (annexin V+/PI-), and late apoptotic/necrotic (annexin V+/PI+) cell populations [5].
- **3. Calcium Influx Assay (Fura-2 AM):**
 - Plate cells expressing TRPC4/5 channels (e.g., induced HEK 293 or A498 cells) in a clear-bottomed black 96-well plate.
 - Load cells with Fura-2 AM (2 μ M) for 1 hour at 37°C.
 - In a fluorescence plate reader, measure the emission at 510 nm while alternating excitation between 340 nm and 380 nm. The ratio of emissions (F340/F380) is a direct indicator of intracellular Ca^{2+} levels. Apply the **Englerin** analogue and monitor the ratio change over time [6].

The following diagram visualizes the logical workflow for troubleshooting hydrolysis-related instability and selecting the appropriate course of action.



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Frequently Asked Questions (FAQs)

Q1: What is the primary chemical modification that leads to a stable Englerin A analogue? The key is to reduce the propensity for hydrolysis of the glycolate ester moiety. Specific synthetic chemistry is used to create analogues that are less susceptible to being broken down by this route, which directly improves stability and enables oral bioavailability [1] [2].

Q2: Does modifying Englerin A to improve stability compromise its anti-cancer activity? No, according to the primary study, the stable analogue retained the desirable renal cancer cell selectivity of the parent **Englerin A** molecule [1] [2].

Q3: What are the main mechanisms of action I should investigate for a new Englerin analogue? Your investigation should consider multiple pathways:

- **Ion Channel Activation:** The analogue may act as a potent agonist for TRPC4/TRPC5 calcium channels, leading to calcium overload and cell death [6] [7] [8].
- **Metabolic Disruption:** It may profoundly alter lipid metabolism, generating toxic ceramides and inducing Endoplasmic Reticulum (ER) stress [4].
- **Cell Death Pathways:** It can induce multiple modes of cell death, including caspase-independent apoptosis and necrosis, as well as autophagy [5].

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